molecular formula C8H4F4N2O3 B8655972 2-Fluoro-5-nitrobenzenamine, N-trifluoromethyl-

2-Fluoro-5-nitrobenzenamine, N-trifluoromethyl-

Cat. No. B8655972
M. Wt: 252.12 g/mol
InChI Key: OBQHMXPKUVOBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735444B2

Procedure details

2-Fluoro-5-nitroaniline (7.0 g, 45 mmol) was dissolved in CH2 Cl2 (200 mL) and Et3 N (7.0 mL, 49 mmol) was added. Then (CF3 CO)2O (7.5 mL, 11.3 g, 54 mmol) in 25 mL of CH2 Cl2 was added dropwise at 0° C., and the mixture was stirred for 24 h at room temperature. The reaction mixture was washed with water (3×300 mL) and saturated aq. NaHCO3 (300 mL). The organic layer was separated, and an aqueous layer was extracted with CH2 Cl2 (2×100 mL). Combined organic solutions were dried over Na2 SO4, evaporated, and the title compound was isolated as a light beige solid with m.p. 112-113° C.; yield—10.5 g (93%). 1H NMR (CDCl3, 300 MHz, ppm): δ=7.35 (t, JHH=3JHF=9.2, 1H, H-3), 8.14 (ddd, 4JHH=2.8, 4JHF=4.2, 3JHH=9.2, 1H, H-4), 8.22 (br s, NH), 9.18 (dd, 3JHH=2.9, 4JHF=6.4, 1H, H-6); 13C NMR (CDCl3, 75.5 MHz, ppm): δ=115.1 (q, 1JCF=289, CF3), 116.1 (d, 2JCF=22, C-3), 117.8 (d, 3JCF=2.3, C-4/6), 122.3 (d, 3JCF=9.5, C-6/4), 124.6 (d, 2JCF=12.7, C-1), 144.5 (C-5), 154.4 (q, 2JCF=42, CO), 155.8 (d, 1JCF=256, C-2); EI-MS: m/z (rel. int., %)=223 (100) [M—HCO]+, 154 (21), 126 (18), 99 (17).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[O:12](C(C(F)(F)F)=O)[C:13]([C:15]([F:18])([F:17])[F:16])=O>ClCl>[F:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH:4][C:13](=[O:12])[C:15]([F:18])([F:17])[F:16]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCl
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
O(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Et3 N (7.0 mL, 49 mmol) was added
WASH
Type
WASH
Details
The reaction mixture was washed with water (3×300 mL) and saturated aq. NaHCO3 (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was extracted with CH2 Cl2 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
Combined organic solutions were dried over Na2 SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(NC(C(F)(F)F)=O)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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